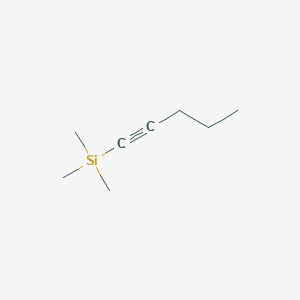

1-(Trimethylsilyl)-1-pentyne

説明

The exact mass of the compound 1-(Trimethylsilyl)-1-pentyne is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(Trimethylsilyl)-1-pentyne suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trimethylsilyl)-1-pentyne including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

trimethyl(pent-1-ynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16Si/c1-5-6-7-8-9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABCDUQQPBAHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375383 | |

| Record name | 1-(Trimethylsilyl)-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18270-17-2 | |

| Record name | Trimethyl-1-pentyn-1-ylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18270-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Trimethylsilyl)-1-pentyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Trimethylsilyl)-1-pentyne CAS number 18270-17-2 properties

CAS Number: 18270-17-2 Synonyms: 1-Pentyn-1-yltrimethylsilane, Trimethyl(pent-1-yn-1-yl)silane, 1-TMS-1-pentyne

This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, safety and handling protocols, and key applications of 1-(Trimethylsilyl)-1-pentyne. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

Core Properties and Specifications

1-(Trimethylsilyl)-1-pentyne is a versatile organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group. This structural feature enhances its stability and makes it a valuable intermediate in a wide array of chemical transformations.[1] It is typically supplied as a colorless to slightly yellow liquid with a purity of 98% or higher, as determined by gas chromatography (GC).[1]

Physical and Chemical Properties

The fundamental physical and chemical properties of 1-(Trimethylsilyl)-1-pentyne are summarized in the table below. The compound is noted to be sensitive to both air and moisture, necessitating storage under an inert atmosphere.

| Property | Value | Citations |

| Molecular Formula | C₈H₁₆Si | [1][2] |

| Molecular Weight | 140.30 g/mol | [1][2] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 135 °C (lit.) | [1][3] |

| Density | 0.76 g/mL at 25 °C | [1] |

| Refractive Index (n₂₀/D) | 1.43 | [1] |

| Purity | ≥ 98% (GC) | [1] |

Spectroscopic Data

Spectroscopic analysis is critical for the verification of the structure and purity of 1-(Trimethylsilyl)-1-pentyne. While specific experimental spectra are available on platforms like SpectraBase, this section outlines the expected characteristic signals based on the compound's structure.[4]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a large singlet for the nine equivalent protons of the trimethylsilyl group. Signals corresponding to the propyl chain (CH₂, CH₂, CH₃) will appear as multiplets in the aliphatic region.

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Si(CH ₃)₃ | ~0.15 | Singlet | 9H |

| ≡C-CH ₂- | ~2.2 | Triplet | 2H |

| -CH ₂-CH₃ | ~1.5 | Sextet | 2H |

| -CH₂-CH ₃ | ~1.0 | Triplet | 3H |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will feature distinct signals for the two sp-hybridized carbons of the alkyne, the carbons of the propyl chain, and a single signal for the methyl groups on the silicon atom.

| Assignment | Expected Chemical Shift (δ, ppm) |

| Si(C H₃)₃ | ~0.0 |

| ≡C-CH₂-C H₂-C H₃ | ~13.5 |

| ≡C-C H₂- | ~21.0 |

| ≡C-CH₂-C H₂- | ~22.5 |

| Si-C ≡ | ~85.0 |

| ≡C -CH₂- | ~108.0 |

IR (Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. The most characteristic absorption would be for the C≡C triple bond.

| Functional Group | Expected Frequency (cm⁻¹) | Intensity |

| C-H stretch (sp³) | 2850-3000 | Medium-Strong |

| C≡C stretch | 2150-2180 | Medium-Weak |

| Si-C stretch | 1250, 840 | Strong |

MS (Mass Spectrometry): In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed. Common fragmentation patterns for TMS-containing compounds include the loss of a methyl group (M-15) and the characteristic ion for the TMS group at m/z 73.

| m/z | Assignment |

| 140 | [M]⁺ |

| 125 | [M - CH₃]⁺ |

| 73 | [Si(CH₃)₃]⁺ |

Safety and Handling

1-(Trimethylsilyl)-1-pentyne is classified as a flammable liquid and requires careful handling in a well-ventilated area, away from sources of ignition.[5] It is also known to cause skin and serious eye irritation.[6]

| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |

| Flammable Liquid, Cat. 3 | GHS02 (Flame), GHS07 (Exclamation Mark) | Warning | H226: Flammable liquid and vapor. |

Precautionary Statements:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233: Keep container tightly closed.

-

P240: Ground/bond container and receiving equipment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

-

P403+P235: Store in a well-ventilated place. Keep cool.

The compound should be stored at 2-8 °C under an inert gas due to its sensitivity to air and moisture.[1]

Experimental Protocols and Methodologies

1-(Trimethylsilyl)-1-pentyne is a key building block in organic synthesis. Its utility stems from the dual reactivity of the protected alkyne: it can be used directly in coupling reactions where the TMS group influences regioselectivity, or the TMS group can be easily removed to liberate the terminal alkyne for further reactions.

Synthesis of 1-(Trimethylsilyl)-1-pentyne

The standard synthesis involves the deprotonation of the parent alkyne, 1-pentyne, with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting acetylide with chlorotrimethylsilane (TMSCl).

Protocol:

-

To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add 1-pentyne (1.0 eq.) to the cooled THF.

-

Slowly add n-butyllithium (1.05 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.

-

Add chlorotrimethylsilane (1.1 eq.) dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the solution and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure 1-(Trimethylsilyl)-1-pentyne.

Application in Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] While the TMS-protected alkyne is generally unreactive under these conditions, a modified, one-pot procedure can involve an in-situ deprotection followed by coupling. Alternatively, the TMS group is removed in a separate step prior to coupling. Below is a representative protocol for the coupling of a deprotected alkyne with an aryl iodide.

Protocol:

-

To a reaction vessel, add the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.01-0.03 eq.).

-

Purge the vessel with an inert gas (Argon or Nitrogen).

-

Add an anhydrous amine solvent, such as triethylamine or diisopropylamine.

-

Add 1-(Trimethylsilyl)-1-pentyne (1.1 eq.).

-

If in-situ deprotection is desired, a fluoride source like tetrabutylammonium fluoride (TBAF) can be added. For a standard Sonogashira, the pre-deprotected 1-pentyne would be used instead.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. 1-Trimethylsilyl-1-pentyne, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. spectrabase.com [spectrabase.com]

- 5. fishersci.com [fishersci.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 1-(Trimethylsilyl)-1-pentyne: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(trimethylsilyl)-1-pentyne, a versatile building block in modern organic synthesis. The document details its chemical properties, provides explicit experimental protocols for its synthesis and key reactions, and discusses its strategic application in the workflow of drug discovery and development.

Core Properties and Data

1-(Trimethylsilyl)-1-pentyne, with the chemical formula C8H16Si, is a colorless to slightly yellow liquid. The strategic placement of the trimethylsilyl (TMS) group on the terminal alkyne provides thermal stability and allows for its use as a protecting group, enabling selective transformations at other positions of a molecule. This feature is of paramount importance in the multi-step synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

| Property | Value | Reference |

| Molecular Formula | C8H16Si | N/A |

| Molecular Weight | 140.30 g/mol | N/A |

| CAS Number | 18270-17-2 | N/A |

| Boiling Point | 135 °C | N/A |

| Density | 0.765 g/mL at 25 °C | N/A |

| Refractive Index | n20/D 1.425 | N/A |

| Synonyms | 1-Pentyn-1-yltrimethylsilane, Trimethyl(pent-1-ynyl)silane | N/A |

Experimental Protocols

Detailed methodologies for the synthesis of 1-(trimethylsilyl)-1-pentyne, its application in the Sonogashira cross-coupling reaction, and the subsequent deprotection of the trimethylsilyl group are provided below. These protocols are foundational for the strategic use of this compound in synthetic campaigns.

Synthesis of 1-(Trimethylsilyl)-1-pentyne

This protocol describes the synthesis of 1-(trimethylsilyl)-1-pentyne from 1-pentyne via deprotonation with a Grignard reagent followed by silylation with chlorotrimethylsilane.

Materials:

-

1-Pentyne

-

Ethylmagnesium bromide (2.0 M solution in THF)

-

Chlorotrimethylsilane

-

Anhydrous tetrahydrofuran (THF)

-

3 M Hydrochloric acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A flame-dried, three-necked round-bottomed flask equipped with a pressure-equalizing addition funnel, a mechanical stirrer, and a nitrogen inlet is flushed with dry nitrogen.

-

The flask is charged with 1-pentyne (1.0 equivalent) and anhydrous THF.

-

The stirred solution is cooled to 0 °C under a nitrogen atmosphere.

-

A solution of ethylmagnesium bromide in THF (2.2 equivalents) is added dropwise over 1 hour.

-

The resulting mixture is stirred at 0 °C for 1 hour, allowed to warm to room temperature for 1 hour, and then recooled to 0 °C.

-

Freshly distilled chlorotrimethylsilane (2.2 equivalents) is added slowly over 30 minutes with rapid stirring.

-

The mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature over 1-2 hours.

-

The reaction mixture is carefully poured into a flask containing ice-cold 3 M hydrochloric acid with rapid stirring. The mixture is stirred at 25 °C for an additional 2 hours.

-

The organic phase is separated, and the aqueous phase is extracted three times with diethyl ether.

-

The combined organic phases are washed twice with water, four times with saturated sodium bicarbonate solution, and twice with brine.

-

The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

The crude product is purified by distillation under reduced pressure to yield 1-(trimethylsilyl)-1-pentyne.

Sonogashira Cross-Coupling of 1-(Trimethylsilyl)-1-pentyne with an Aryl Halide

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of 1-(trimethylsilyl)-1-pentyne with an aryl iodide.

Materials:

-

1-(Trimethylsilyl)-1-pentyne

-

Aryl iodide (e.g., Iodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

-

Copper(I) iodide (CuI)

-

Triethylamine

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a stirred solution of the aryl iodide (1.0 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh3)2Cl2 (0.02-0.05 equivalents) and CuI (0.02-0.05 equivalents).

-

Add triethylamine (2.0-3.0 equivalents) followed by 1-(trimethylsilyl)-1-pentyne (1.1-1.5 equivalents).

-

The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) until the reaction is complete, as monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography on silica gel to afford the coupled product.

Deprotection of the Trimethylsilyl Group

This protocol describes the removal of the trimethylsilyl protecting group to yield the terminal alkyne, using potassium carbonate in methanol.

Materials:

-

Trimethylsilyl-protected alkyne (from the Sonogashira reaction)

-

Potassium carbonate (K2CO3)

-

Methanol

-

Diethyl ether

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of the trimethylsilyl-protected alkyne (1.0 equivalent) in methanol, add potassium carbonate (0.1-0.5 equivalents).

-

The mixture is stirred at room temperature for 1-4 hours, with the reaction progress monitored by TLC.

-

Once the starting material is consumed, the reaction mixture is concentrated in vacuo.

-

The residue is diluted with diethyl ether and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

If necessary, the crude product can be purified by flash chromatography to yield the deprotected terminal alkyne.

Visualized Workflows and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and logical relationships in the application of 1-(trimethylsilyl)-1-pentyne.

Caption: Synthesis of 1-(Trimethylsilyl)-1-pentyne from 1-pentyne.

Caption: Sonogashira cross-coupling experimental workflow.

Caption: Deprotection of the trimethylsilyl group.

Caption: Role of silylalkynes in a drug discovery workflow.

physical properties of 1-(Trimethylsilyl)-1-pentyne boiling point 135 °C

Abstract

This technical guide provides a comprehensive overview of the organosilicon compound 1-(Trimethylsilyl)-1-pentyne. It details the key physical properties, including its boiling point of 135 °C, and outlines a standard experimental protocol for its synthesis and purification. This document serves as a critical resource for professionals in organic synthesis, materials science, and pharmaceutical development, where the compound is utilized as a versatile protecting group and a key intermediate in the synthesis of complex molecules.[1][2]

Introduction

1-(Trimethylsilyl)-1-pentyne, also known as trimethyl(pent-1-yn-1-yl)silane, is a valuable reagent in organic chemistry.[3] Its structure, featuring a terminal alkyne protected by a bulky trimethylsilyl (TMS) group, allows for selective reactions at other sites of a molecule. The TMS group can be easily removed under specific conditions, revealing the terminal alkyne for further functionalization. This property makes it an essential tool in multi-step syntheses of pharmaceuticals and advanced materials.[1][2]

Physical and Chemical Properties

1-(Trimethylsilyl)-1-pentyne is a colorless to slightly yellow, flammable liquid.[1][4] It is sensitive to moisture and air, necessitating storage under an inert atmosphere.[4] The key physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Boiling Point | 135 °C (at 760 mmHg) | [1][2][3][5][6][7] |

| Molecular Formula | C₈H₁₆Si | [1][8] |

| Molecular Weight | 140.30 g/mol | [1][3][8] |

| Density | 0.76 - 0.765 g/mL at 25 °C | [1][3][6][9] |

| Refractive Index (n20/D) | 1.425 - 1.43 | [1][2][6] |

| Flash Point | 23 - 30 °C | [3] |

| CAS Number | 18270-17-2 | [1][5][8] |

| Appearance | Colorless to slightly yellow liquid | [1][2] |

Experimental Protocol: Synthesis and Purification

The most common synthesis of 1-(Trimethylsilyl)-1-pentyne involves the deprotonation of a terminal alkyne, 1-pentyne, followed by electrophilic quenching with trimethylsilyl chloride.

Materials and Reagents:

-

1-Pentyne (HC≡CCH₂CH₂CH₃)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-pentyne and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Deprotonation: An equimolar amount of n-butyllithium solution is added dropwise to the stirred solution of 1-pentyne over 30 minutes. The reaction is allowed to stir for an additional hour at 0 °C to ensure complete formation of the lithium pentynilide intermediate.

-

Silylation: Freshly distilled trimethylsilyl chloride (1.1 equivalents) is added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 12 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure. The fraction collected at 135 °C is the pure 1-(Trimethylsilyl)-1-pentyne.

Visualization of Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of 1-(Trimethylsilyl)-1-pentyne, from starting materials to the final, purified product.

Caption: Workflow for the synthesis and purification of 1-(Trimethylsilyl)-1-pentyne.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-Trimethylsilyl-1-pentyne, 98% | Fisher Scientific [fishersci.ca]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. 1-Trimethylsilyl-1-pentyne, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. CAS NO. 18270-17-2 | 1-(TRIMETHYLSILYL)-1-PENTYNE | C8H16Si [localpharmaguide.com]

- 7. H53423.06 [thermofisher.com]

- 8. scbt.com [scbt.com]

- 9. 1-Trimethylsilyl-1-pentyne [myskinrecipes.com]

An In-depth Technical Guide to the Safe Handling of 1-(Trimethylsilyl)-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and handling precautions for 1-(Trimethylsilyl)-1-pentyne (CAS No. 18270-17-2). The information is compiled from various safety data sheets to ensure a thorough understanding of the potential hazards and the necessary safety measures required when working with this compound in a research and development setting.

Chemical Identification and Physical Properties

1-(Trimethylsilyl)-1-pentyne, also known as 1-Pentyn-1-yltrimethylsilane, is a versatile organosilicon compound used in organic synthesis.[1] Its key physical and chemical properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 18270-17-2 | [1][2] |

| Molecular Formula | C8H16Si | [1][3] |

| Molecular Weight | 140.3 g/mol | [1][3] |

| Appearance | Colorless to slightly yellow liquid | [1] |

| Boiling Point | 135 °C (lit.) | [1][3][4] |

| Density | 0.765 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.425 (lit.) | [3] |

Hazard Identification and GHS Classification

1-(Trimethylsilyl)-1-pentyne is classified as a hazardous substance. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[5][6] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[5][6] |

Signal Word: Warning

Hazard Pictograms:

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling 1-(Trimethylsilyl)-1-pentyne to minimize exposure and prevent accidents.

3.1. Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[7]

-

Ensure that eyewash stations and safety showers are readily accessible.[8]

3.2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear protective gloves (neoprene or nitrile rubber are recommended). Wear suitable protective clothing to prevent skin contact.[8]

-

Respiratory Protection: If working outside of a fume hood or if vapors are likely to be generated, use a NIOSH-approved respirator with appropriate cartridges.[8]

3.3. Handling Procedures:

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[7]

-

Ground and bond containers and receiving equipment to prevent static discharge.

-

Use only non-sparking tools.

-

Avoid contact with skin, eyes, and clothing.[7]

-

Wash hands thoroughly after handling.[7]

3.4. Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]

-

Store away from incompatible materials such as oxidizing agents.[6][7]

-

This substance is moisture and air-sensitive; store under an inert gas.[6]

-

Recommended storage temperature is between 2 - 8 °C.[1]

The following diagram illustrates a logical workflow for the safe handling of 1-(Trimethylsilyl)-1-pentyne.

Caption: Workflow for the safe handling of 1-(Trimethylsilyl)-1-pentyne.

First-Aid Measures

In the event of exposure, immediate medical attention is crucial.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[7] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[7] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention if you feel unwell.[7][9] |

Fire-Fighting Measures and Accidental Release

5.1. Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical, CO2, or foam for extinction.[10] Water spray may be used to cool closed containers.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Hazardous combustion products include carbon oxides and silicon oxides.[11]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[11]

5.2. Accidental Release Measures:

-

Personal Precautions: Evacuate personnel to a safe area.[9] Remove all sources of ignition.[10] Use personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]

-

Containment and Cleanup: Absorb spillage with non-combustible, inert material (e.g., sand, earth, diatomaceous earth) and place in a suitable container for disposal.[9]

The logical relationship for responding to an accidental release is outlined in the diagram below.

Caption: Logical steps for responding to an accidental release.

Toxicological and Ecological Information

-

Toxicological Information: There is no specific data available for the acute toxicity, carcinogenicity, or mutagenicity of 1-(Trimethylsilyl)-1-pentyne.[7][8] It is known to cause skin and serious eye irritation.[5][6]

-

Ecological Information: No data is available regarding the ecotoxicity of this compound.[7] It is important to prevent its release into the environment.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] Do not allow product to reach the sewage system.

This technical guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet (SDS) from your supplier before use.

References

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. CAS NO. 18270-17-2 | 1-(TRIMETHYLSILYL)-1-PENTYNE | C8H16Si [localpharmaguide.com]

- 4. 1-Trimethylsilyl-1-pentyne, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 1-(Trimethylsilyl)-1-pentyne [chemdict.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. gelest.com [gelest.com]

- 9. 1-PENTYNE - Safety Data Sheet [chemicalbook.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Spectroscopic Profile of 1-(Trimethylsilyl)-1-pentyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the organosilicon compound 1-(Trimethylsilyl)-1-pentyne. This document summarizes key data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy, offering valuable insights for researchers in organic synthesis, materials science, and drug development. Detailed experimental protocols are also provided to ensure the reproducibility of these findings.

Spectroscopic Data Summary

The following tables present the quantitative spectroscopic data for 1-(Trimethylsilyl)-1-pentyne, facilitating easy comparison and reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.18 | Triplet | 2H | -C≡C-CH₂ -CH₂-CH₃ |

| 1.50 | Sextet | 2H | -C≡C-CH₂-CH₂ -CH₃ |

| 0.98 | Triplet | 3H | -C≡C-CH₂-CH₂-CH₃ |

| 0.15 | Singlet | 9H | -Si(CH₃ )₃ |

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| 109.9 | -C ≡C-Si(CH₃)₃ |

| 85.0 | -C≡C -Si(CH₃)₃ |

| 22.8 | -C≡C-CH₂ -CH₂-CH₃ |

| 21.2 | -C≡C-CH₂-CH₂ -CH₃ |

| 13.6 | -C≡C-CH₂-CH₂-CH₃ |

| 0.1 | -Si(CH₃ )₃ |

²⁹Si NMR (Silicon-29 NMR)

Vibrational Spectroscopy

FTIR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (alkyl) |

| 2874 | Medium | C-H stretch (alkyl) |

| 2174 | Medium | C≡C stretch (alkyne) |

| 1465 | Medium | C-H bend (alkyl) |

| 1250 | Strong | Si-C stretch (in Si(CH₃)₃) |

| 842 | Strong | Si-C stretch, CH₃ rock (in Si(CH₃)₃) |

Raman Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Medium | C-H stretch (alkyl) |

| 2915 | Strong | C-H stretch (alkyl) |

| 2175 | Very Strong | C≡C stretch (alkyne) |

| 1450 | Medium | C-H bend (alkyl) |

| 695 | Strong | Si-C symmetric stretch |

| 635 | Medium | Si-C symmetric stretch |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are outlined below.

NMR Spectroscopy

Sample Preparation: A solution of 1-(Trimethylsilyl)-1-pentyne (approximately 5-25 mg for ¹H and ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.[2]

Instrumentation and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is employed.

-

¹H NMR: Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled experiment is typically performed with a 45-degree pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is usually required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

²⁹Si NMR: Due to the low natural abundance and negative nuclear Overhauser effect of the ²⁹Si nucleus, specialized pulse sequences like INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer) are often used to enhance the signal. A longer relaxation delay (e.g., 10-30 seconds) is also common.

FTIR Spectroscopy

Sample Preparation: For liquid samples like 1-(Trimethylsilyl)-1-pentyne, the simplest method is to place a drop of the neat liquid between two infrared-transparent salt plates (e.g., NaCl or KBr) to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

Instrumentation and Parameters:

-

Spectrometer: A standard benchtop FTIR spectrometer is used.

-

Measurement Mode: Transmission or ATR.

-

Spectral Range: Typically 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (for transmission) or the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Raman Spectroscopy

Sample Preparation: The liquid sample can be placed in a glass vial or a melting point capillary tube. For high-quality spectra, a quartz cuvette is preferred to minimize background fluorescence.

Instrumentation and Parameters:

-

Spectrometer: A Raman spectrometer equipped with a laser excitation source is used.

-

Laser Wavelength: Common laser lines include 532 nm, 633 nm, or 785 nm. The choice of laser may depend on the sample's fluorescence properties.

-

Laser Power: The laser power should be optimized to maximize the Raman signal while avoiding sample heating or degradation.

-

Spectral Range: A typical range would cover from approximately 200 to 3200 cm⁻¹.

-

Integration Time and Accumulations: These parameters are adjusted to achieve an adequate signal-to-noise ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound.

References

chemical structure and synonyms of 1-(Trimethylsilyl)-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-pentyne is an organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group. This structural motif imparts unique reactivity and stability, making it a valuable reagent and intermediate in modern organic synthesis. Its primary application lies in its role as a stable, yet readily cleavable, surrogate for the terminal 1-pentyne, enabling selective transformations at other molecular sites. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a focus on detailed experimental protocols and logical workflows relevant to research and development.

Chemical Structure and Synonyms

The chemical structure of 1-(Trimethylsilyl)-1-pentyne consists of a five-carbon pentyne chain with a triple bond at the first carbon, which is in turn bonded to a silicon atom bearing three methyl groups.

Synonyms:

The structure can be represented by the line-angle formula:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 1-(Trimethylsilyl)-1-pentyne is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 18270-17-2 | [1][2][3] |

| Molecular Formula | C8H16Si | [2][3] |

| Molecular Weight | 140.30 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 135 °C | [2] |

| Density | 0.76 g/mL at 25 °C | [2][4] |

| Refractive Index (n20/D) | 1.425 - 1.43 | [2][4] |

| Purity | >98.0% (GC) | [1] |

Experimental Protocols

Detailed methodologies for the synthesis and deprotection of 1-(Trimethylsilyl)-1-pentyne are crucial for its effective utilization in a laboratory setting. The following protocols are representative procedures based on established synthetic transformations of terminal alkynes.

Protocol 1: Synthesis of 1-(Trimethylsilyl)-1-pentyne

This protocol describes the silylation of 1-pentyne using n-butyllithium and chlorotrimethylsilane.

Materials:

-

1-Pentyne

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon line)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with 1-pentyne (1.0 eq) dissolved in anhydrous THF (approximately 0.5 M).

-

Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.05 eq) is added dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not rise significantly. The reaction mixture is stirred at -78 °C for 1 hour.

-

Silylation: Chlorotrimethylsilane (1.1 eq) is added dropwise to the reaction mixture at -78 °C. The mixture is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether (3 x volume of aqueous layer). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation under atmospheric pressure to yield pure 1-(Trimethylsilyl)-1-pentyne.

Protocol 2: Deprotection of 1-(Trimethylsilyl)-1-pentyne

This protocol outlines the removal of the trimethylsilyl group to regenerate the terminal alkyne, 1-pentyne. This is a common step in multi-step syntheses.

Materials:

-

1-(Trimethylsilyl)-1-pentyne

-

Tetrabutylammonium fluoride (TBAF) solution in THF (typically 1.0 M)

-

Methanol or isopropanol

-

Diethyl ether

-

Water

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Reaction Setup: 1-(Trimethylsilyl)-1-pentyne (1.0 eq) is dissolved in a mixture of THF and methanol (e.g., a 4:1 v/v mixture).

-

Deprotection: Tetrabutylammonium fluoride (1.1 eq) is added to the solution at room temperature. The reaction is stirred and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 1-3 hours).

-

Workup: The reaction mixture is diluted with diethyl ether and washed with water (3 x volume of organic layer) to remove TBAF and other water-soluble byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is carefully removed by distillation at atmospheric pressure due to the volatility of 1-pentyne.

-

Purification: The resulting 1-pentyne can be used directly in the next step or further purified by distillation if necessary.

Visualization of Synthetic Utility

The primary utility of 1-(Trimethylsilyl)-1-pentyne is as a protected form of 1-pentyne, allowing for chemical manipulations on other parts of a molecule without affecting the alkyne. The following diagram illustrates this logical workflow.

Caption: Synthetic workflow illustrating the use of 1-(Trimethylsilyl)-1-pentyne as a protecting group.

Signaling Pathways and Logical Relationships

While 1-(Trimethylsilyl)-1-pentyne is not directly involved in biological signaling pathways, its application in the synthesis of complex molecules, including pharmaceuticals, is significant.[2] A common and powerful application is in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to form carbon-carbon bonds. The following diagram illustrates the logical relationship in a typical Sonogashira coupling reaction involving a deprotected terminal alkyne derived from a silylated precursor.

Caption: Logical flow of a Sonogashira coupling using a deprotected silylalkyne.

This technical guide provides a foundational understanding of 1-(Trimethylsilyl)-1-pentyne for professionals in research and drug development. Its predictable reactivity and the robust protocols for its synthesis and deprotection make it an indispensable tool in the construction of complex molecular architectures.

References

In-Depth Technical Guide: Stability and Storage of 1-(Trimethylsilyl)-1-pentyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(Trimethylsilyl)-1-pentyne (TMS-pentyne), a versatile organosilicon compound used extensively in organic synthesis, particularly in the development of pharmaceuticals and advanced materials.[1] Understanding the stability profile of this reagent is critical for ensuring its purity, reactivity, and the reproducibility of experimental results.

Core Stability Profile

1-(Trimethylsilyl)-1-pentyne is a flammable liquid and vapor that is sensitive to air and moisture.[2][3] The trimethylsilyl group enhances the stability of the terminal alkyne, making it a useful protecting group in multi-step syntheses.[1] However, the compound is susceptible to degradation under certain conditions, primarily through hydrolysis, and potentially through oxidation and thermal decomposition. Proper handling and storage are therefore paramount to maintaining its chemical integrity.

General Handling and Storage Recommendations

Due to its reactivity, specific precautions should be taken when handling and storing 1-(Trimethylsilyl)-1-pentyne. It is classified as a dangerous good for transport, which may incur additional shipping charges.[4]

Storage Conditions:

-

Temperature: Store in a refrigerator at 2-8 °C.[1]

-

Atmosphere: Store under an inert gas, such as nitrogen or argon, to prevent exposure to air and moisture.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[5][6]

-

Hazards: Keep away from heat, sparks, open flames, and hot surfaces.[2][5] Take precautionary measures against static discharge.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[1][2]

Potential Degradation Pathways

While specific kinetic and mechanistic studies on the degradation of 1-(Trimethylsilyl)-1-pentyne are not extensively available in peer-reviewed literature, the primary degradation pathways can be inferred from the known reactivity of trimethylsilylalkynes and other organosilanes.

Hydrolysis

The most significant degradation pathway for 1-(Trimethylsilyl)-1-pentyne is likely hydrolysis of the silicon-carbon bond. This reaction, often referred to as protodesilylation, would cleave the trimethylsilyl group to yield 1-pentyne and a silanol, which would likely form hexamethyldisiloxane upon self-condensation. This process can be catalyzed by acids or bases. While the hydrolysis of alkoxysilanes has been studied, the kinetics of Si-C(alkynyl) bond cleavage in TMS-pentyne would differ.[7][8][9][10]

Logical Relationship of Hydrolysis:

Oxidation

The triple bond in 1-(Trimethylsilyl)-1-pentyne could be susceptible to oxidation, especially in the presence of atmospheric oxygen over prolonged periods. Oxidative cleavage of the alkyne could lead to the formation of carboxylic acids and other oxygenated species. While some studies describe the aerobic oxidation of alkynes, these are typically synthetically driven reactions under specific catalytic conditions and may not fully represent degradation under storage.[11]

Thermal Decomposition

Organosilicon compounds can undergo thermal decomposition. For many organosilanes, the primary decomposition pathway is the homolytic cleavage of the Si-C bond.[12] The thermal stability of 1-(Trimethylsilyl)-1-pentyne has not been specifically reported, but it is expected to be relatively stable at recommended storage temperatures. The trimethylsilyl group is known to impart thermal stability to some alkynyl systems.[13]

Quantitative Data Summary

Quantitative data on the stability of 1-(Trimethylsilyl)-1-pentyne is scarce in the public domain. The following table summarizes available physical properties and recommended storage conditions. Data on degradation rates under various conditions would require experimental determination.

| Parameter | Value | Reference |

| Recommended Storage Temperature | 2 - 8 °C | [1] |

| Boiling Point | 135 °C (lit.) | [1] |

| Density | 0.76 g/mL | [1] |

| Purity (typical) | ≥ 98% (GC) | [1] |

Experimental Protocols for Stability Assessment

To assess the stability of 1-(Trimethylsilyl)-1-pentyne, a stability-indicating method is required. This typically involves subjecting the compound to stress conditions (e.g., elevated temperature, humidity, light) and monitoring the appearance of degradation products and the decrease in the parent compound's purity over time.

General Experimental Workflow

Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds and is well-suited for monitoring the purity of 1-(Trimethylsilyl)-1-pentyne and detecting potential degradation products.[14][15]

-

Objective: To determine the purity of 1-(Trimethylsilyl)-1-pentyne and identify and quantify any degradation products.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve a known concentration of the 1-(Trimethylsilyl)-1-pentyne sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions (suggested starting point):

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

-

Data Analysis: Identify the peak for 1-(Trimethylsilyl)-1-pentyne based on its retention time and mass spectrum. Search for new peaks in the chromatograms of stressed samples and identify them by their mass spectra. Quantify the parent compound and degradation products by peak area integration.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide quantitative information about the amount of 1-(Trimethylsilyl)-1-pentyne remaining and the formation of degradation products without the need for chromatographic separation.[16][17] Both ¹H and ¹³C NMR can be utilized, with ¹H NMR generally being more sensitive for quantification.

-

Objective: To quantify the amount of 1-(Trimethylsilyl)-1-pentyne and identify the structure of major degradation products.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the 1-(Trimethylsilyl)-1-pentyne sample in a deuterated solvent (e.g., CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

-

¹H NMR Acquisition:

-

Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay to ensure accurate integration.

-

The trimethylsilyl protons of the parent compound will appear as a sharp singlet at approximately 0.1-0.2 ppm. The protons of the propyl group will also have characteristic shifts.

-

Monitor for the appearance of new signals, for example, the terminal alkyne proton of 1-pentyne (a potential hydrolysis product) around 1.9 ppm.[18]

-

-

Data Analysis: Integrate the characteristic peaks of 1-(Trimethylsilyl)-1-pentyne and the internal standard. The ratio of these integrals can be used to calculate the amount of the parent compound remaining. The chemical shifts and coupling patterns of new signals can be used to elucidate the structure of degradation products.

-

Conclusion

1-(Trimethylsilyl)-1-pentyne is a valuable reagent in chemical synthesis, and its stability is crucial for reliable and reproducible results. The primary stability concerns are its flammability and sensitivity to moisture and air. Adherence to the recommended storage conditions of refrigeration (2-8 °C) under an inert atmosphere in a tightly sealed container is essential. The main degradation pathway is likely hydrolysis, leading to the loss of the trimethylsilyl protecting group. Regular quality control using techniques such as GC-MS and NMR is recommended to ensure the purity of the reagent, especially for long-term storage or when used in sensitive applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-(Trimethylsilyl)-1-pentyne | 18270-17-2 | TCI AMERICA [tcichemicals.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. scbt.com [scbt.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes | Semantic Scholar [semanticscholar.org]

- 8. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 10. gelest.com [gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. gelest.com [gelest.com]

- 14. thescipub.com [thescipub.com]

- 15. nbinno.com [nbinno.com]

- 16. researchgate.net [researchgate.net]

- 17. magritek.com [magritek.com]

- 18. 1-Pentyne - Wikipedia [en.wikipedia.org]

The Trimethylsilyl Group on Alkynes: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The trimethylsilyl (TMS) group is a cornerstone in modern organic synthesis, particularly in the manipulation of terminal alkynes. Its unique combination of steric bulk, electronic effects, and predictable reactivity makes it an invaluable tool for protecting the acidic acetylenic proton and for directing the stereochemical and regiochemical outcome of various transformations. This in-depth technical guide explores the core principles of TMS-alkyne reactivity, providing detailed experimental protocols, quantitative data for reaction optimization, and visual diagrams of key mechanistic pathways.

The Role of the Trimethylsilyl Group as a Protecting Group

The primary function of the TMS group in alkyne chemistry is to act as a protecting group for the terminal C-H bond. This protection is often necessary due to the acidity of the acetylenic proton, which can interfere with a wide range of reactions, such as those involving strong bases or nucleophiles.[1] The TMS group is readily introduced, stable under many reaction conditions, and can be selectively removed under mild protocols.[1]

Synthesis of Trimethylsilyl-Protected Alkynes

The most common method for the synthesis of TMS-alkynes involves the deprotonation of a terminal alkyne with a strong base, followed by quenching with trimethylsilyl chloride (TMSCl). A typical procedure involves the use of a Grignard reagent, such as ethylmagnesium bromide, to form the acetylide in situ, which then reacts with TMSCl.

Experimental Protocol: Synthesis of Trimethylsilylacetylene

Materials:

-

Magnesium turnings

-

Dry tetrahydrofuran (THF)

-

1-Chlorobutane

-

Acetylene gas

-

Chlorotrimethylsilane (TMSCl)

-

Dry ice/acetone bath

-

Nitrogen atmosphere setup

Procedure:

-

Preparation of Butylmagnesium Chloride: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, magnesium turnings are suspended in dry THF. A small crystal of iodine can be added to initiate the reaction. 1-Chlorobutane is added dropwise to the refluxing THF suspension to form butylmagnesium chloride.

-

Formation of Ethynylmagnesium Chloride: The flask is cooled to -5°C, and acetylene gas is bubbled through the solution while the prepared butylmagnesium chloride is added dropwise, maintaining the temperature below 20°C.

-

Silylation: A solution of chlorotrimethylsilane in dry THF is added to the cooled solution of ethynylmagnesium chloride at a rate that maintains the reaction temperature between 15-20°C.

-

Workup and Purification: The reaction mixture is heated to reflux for 1 hour. After cooling, the mixture is carefully poured onto a mixture of crushed ice and dilute sulfuric acid. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The product, trimethylsilylacetylene, is purified by distillation.[2]

Cleavage of the Trimethylsilyl Group: Deprotection Strategies

The facile removal of the TMS group is a key advantage of its use. The choice of deprotection method depends on the overall functionality of the molecule and the desired selectivity.

Fluoride-Mediated Deprotection

The high affinity of silicon for fluoride makes fluoride ions, typically from sources like tetrabutylammonium fluoride (TBAF), a highly effective and common method for TMS cleavage.[3] This method is generally mild and can often be performed at room temperature.

Base-Mediated Deprotection

Basic conditions, such as potassium carbonate in methanol (K2CO3/MeOH) or sodium methoxide (NaOMe), are also widely used for TMS deprotection.[4][5] This method is particularly useful when other functional groups in the molecule are sensitive to fluoride ions. The mechanism involves the attack of a nucleophile (e.g., methoxide) on the silicon atom, forming a pentacoordinate intermediate which then undergoes cleavage of the Si-C bond.[5]

Other Mild Deprotection Methods

For highly sensitive substrates, even milder methods have been developed. A combination of sodium ascorbate and copper sulfate in an ethanol/water mixture provides a fast and efficient deprotection under non-toxic conditions.[3][6] Silver fluoride (AgF) has also been shown to be effective, particularly for more sterically hindered silyl groups like triisopropylsilyl (TIPS), where traditional methods may be sluggish.[7]

The following diagram illustrates the general workflow for the protection and deprotection of a terminal alkyne with a TMS group.

Quantitative Data: Comparison of TMS-Alkyne Deprotection Methods

| Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Substrate Example | Reference |

| K2CO3 (0.12 eq) | Methanol | Room Temp | 2 h | 82 | A complex TMS-alkyne | [4] |

| TBAF (excess) | THF | Room Temp | 1-4 h | Varies | General TMS-alkynes | [8] |

| Sodium Ascorbate (0.3 eq), CuSO4 (0.1 eq) | Ethanol/Water | Room Temp | 10-15 min | 98 | (Trimethylsilyl)ethynylbenzene | [3] |

| AgF (1.5 eq) | Methanol | 23 | Varies | High | TIPS-protected alkyne | [7] |

| MeLi/LiBr | Diethyl ether | N/A | N/A | N/A | Bis(trimethylsilyl)-1,3-butadiyne | [2] |

Influence of the Trimethylsilyl Group on Alkyne Reactivity

Beyond its role as a protecting group, the TMS group significantly influences the reactivity and selectivity of the alkyne in various chemical transformations.[9][10]

Sonogashira Coupling

The Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the formation of C(sp)-C(sp2) bonds.[11] TMS-protected alkynes can participate in this reaction in two primary ways:

-

With prior or in situ deprotection: The TMS group is removed before or during the reaction, allowing the resulting terminal alkyne to couple. Cesium fluoride (CsF) is an effective reagent for in situ desilylation, which is particularly advantageous when dealing with volatile alkynes as it keeps their concentration low in the reaction mixture, preventing side reactions like homocoupling.[12]

-

Direct coupling of the TMS-alkyne: Under certain conditions, the TMS-alkyne can be coupled directly with aryl halides without the need for a copper co-catalyst, providing a streamlined approach to disubstituted alkynes.[13]

The following diagram depicts the catalytic cycle of a Sonogashira coupling with in situ TMS deprotection.

Experimental Protocol: CsF-Mediated in situ Desilylation Sonogashira Reaction

Materials:

-

Aryl bromide

-

TMS-alkyne

-

Cesium fluoride (CsF)

-

PdCl2(PPh3)2

-

Triphenylphosphine (PPh3)

-

Copper(I) iodide (CuI)

-

Triethylamine

-

Water

-

PEG 200

Procedure:

-

To a reaction vessel are added the aryl bromide (1.0 equiv), TMS-alkyne (1.2-1.5 equiv), CsF (1.5-2.0 equiv), PdCl2(PPh3)2 (catalyst), PPh3 (ligand), and CuI (co-catalyst).

-

The vessel is purged with an inert gas (e.g., nitrogen or argon).

-

A solvent mixture of triethylamine, water, and PEG 200 is added.

-

The reaction mixture is heated and stirred until completion, monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried, concentrated, and the product is purified by column chromatography.[12]

Cycloaddition Reactions

The steric and electronic properties of the TMS group play a crucial role in directing the regioselectivity of cycloaddition reactions.

-

[2+2+1] Cycloaddition for Pyrrole Synthesis: In titanium-catalyzed [2+2+1] cycloadditions of TMS-alkynes with internal alkynes and azobenzene, the TMS group directs the reaction to selectively form pentasubstituted 2-TMS-pyrroles with high selectivity (>90%).[14] The steric bulk of the TMS group and its ability to stabilize a partial negative charge on the adjacent carbon (the α-silyl effect) are key to this selectivity.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): TMS-alkynes can be used directly in the Cu(I)-mediated "click" reaction with azides.[15] The reaction proceeds via an in situ deprotection of the TMS group, followed by the cycloaddition to form 1,4-disubstituted 1,2,3-triazoles.[16] This one-pot procedure avoids the need to isolate the often-volatile terminal alkyne.

The following diagram illustrates the workflow for a one-pot Sonogashira coupling followed by a CuAAC reaction.

Experimental Protocol: Direct Copper(I)-Catalyzed Cycloaddition of a TMS-Alkyne with an Azide

Materials:

-

TMS-protected alkyne

-

Organic azide (e.g., benzylazide)

-

Copper(I) bromide (CuBr)

-

Triethylamine (Et3N)

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of the TMS-alkyne (1.0 equiv), CuBr (0.15 equiv), the organic azide (1.1 equiv), and Et3N (1.0 equiv) in DMF is prepared in a reaction vessel.

-

The mixture is stirred at 100°C for the required time (monitored by TLC).

-

After cooling to room temperature, a saturated solution of ammonium chloride is added, and the mixture is extracted with ethyl acetate.

-

The organic layer is washed with water, dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel.[15]

Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a triple bond, is a powerful method for the synthesis of vinylsilanes. The TMS group on the alkyne can influence the regioselectivity of this reaction, directing the addition to favor either the α- or β-vinylsilane, depending on the catalyst and reaction conditions. For example, using an iridium catalyst with a trimethylsilyl-protected trihydroxysilane can lead to outstanding α-regioselectivity (Markovnikov addition).[17] In contrast, other catalytic systems may favor the formation of the β-(E) or β-(Z) isomers (anti-Markovnikov addition).[18]

Conclusion

The trimethylsilyl group is a versatile and powerful tool in the arsenal of the synthetic chemist. Its utility extends far beyond simple protection of the terminal alkyne. By understanding the nuances of its reactivity, researchers can leverage the TMS group to control the outcome of a wide array of chemical transformations, enabling the efficient and selective synthesis of complex molecules. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for the practical application of TMS-alkyne chemistry in research and development, particularly in the field of drug discovery where the construction of novel molecular architectures is paramount.

References

- 1. CN101921286A - Synthetic process for trimethylsilyl acetylene - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Trimethylsilylacetylene CAS#: 1066-54-2 [amp.chemicalbook.com]

- 4. Continuous synthesis system and method for trimethylsilylacetylene - Eureka | Patsnap [eureka.patsnap.com]

- 5. reddit.com [reddit.com]

- 6. scientificspectator.com [scientificspectator.com]

- 7. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Some Aspects of the Chemistry of Alkynylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 13. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 15. CN112159424A - Synthesis process of trimethylsilylacetylene - Google Patents [patents.google.com]

- 16. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols: Utilizing 1-(Trimethylsilyl)-1-pentyne in Sonogashira Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. This reaction has found extensive application in the synthesis of natural products, pharmaceuticals, and advanced materials. The use of a protecting group for the terminal alkyne is often crucial, and the trimethylsilyl (TMS) group is a widely employed protecting group due to its stability under various reaction conditions and its facile removal. 1-(Trimethylsilyl)-1-pentyne is a valuable building block in this context, allowing for the introduction of a pentynyl moiety onto various scaffolds.

These application notes provide detailed protocols for the use of 1-(Trimethylsilyl)-1-pentyne in Sonogashira cross-coupling reactions, including standard copper-catalyzed conditions, a copper-free protocol, and a method for the subsequent deprotection of the TMS group.

Reaction Principle

The Sonogashira reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl/vinyl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne, copper(I), and base), and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[1][2][3][4] When using a TMS-protected alkyne such as 1-(trimethylsilyl)-1-pentyne, the TMS group remains intact during the coupling reaction.[5][6] A subsequent deprotection step is required to liberate the terminal alkyne.

Mandatory Visualizations

Caption: Catalytic cycles of the copper-catalyzed Sonogashira reaction.

Caption: General experimental workflow for Sonogashira coupling.

Data Presentation

Table 1: Representative Substrate Scope for Sonogashira Coupling of 1-(Trimethylsilyl)-1-pentyne with Various Aryl Halides (Illustrative)

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | Iodobenzene | 1-(Pent-1-yn-1-yl)-4-(trimethylsilyl)benzene | 92 |

| 2 | 4-Iodoanisole | 1-Methoxy-4-(pent-1-yn-1-yl)benzene | 88 |

| 3 | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(pent-1-yn-1-yl)benzene | 75 |

| 4 | 4-Bromobenzonitrile | 4-(Pent-1-yn-1-yl)benzonitrile | 85 |

| 5 | 3-Iodopyridine | 3-(Pent-1-yn-1-yl)pyridine | 82 |

| 6 | 2-Bromothiophene | 2-(Pent-1-yn-1-yl)thiophene | 78 |

Note: Yields are illustrative and based on typical outcomes for similar TMS-alkynes in Sonogashira reactions. Actual yields may vary depending on the specific reaction conditions and substrate reactivity.

Experimental Protocols

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol describes a general procedure for the palladium- and copper-catalyzed coupling of an aryl halide with 1-(trimethylsilyl)-1-pentyne.

Materials:

-

Aryl halide (1.0 mmol)

-

1-(Trimethylsilyl)-1-pentyne (1.2 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)

-

Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (5 mL)

-

Anhydrous tetrahydrofuran (THF) (5 mL, optional co-solvent)

-

Nitrogen or Argon source

-

Standard laboratory glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Add triethylamine (5 mL) and THF (5 mL, if used).

-

Add 1-(trimethylsilyl)-1-pentyne (0.17 g, 1.2 mmol) to the mixture.

-

Stir the reaction mixture at room temperature or heat to 40-60 °C. The optimal temperature may depend on the reactivity of the aryl halide.[7]

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired TMS-protected coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

Copper co-catalysts can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling). A copper-free protocol can circumvent this issue.

Materials:

-

Aryl bromide (0.5 mmol)

-

1-(Trimethylsilyl)-1-pentyne (0.8 mmol)

-

[DTBNpP]Pd(crotyl)Cl (di-tert-butylneopentylphosphine palladium precatalyst) (0.0125 mmol, 2.5 mol%)

-

2,2,6,6-Tetramethylpiperidine (TMP) (1.0 mmol)

-

Anhydrous dimethyl sulfoxide (DMSO) (2.5 mL)

-

Argon source

-

Standard laboratory glassware

Procedure:

-

To a dry vial under an argon atmosphere, add the aryl bromide (0.5 mmol), [DTBNpP]Pd(crotyl)Cl (6.5 mg, 0.0125 mmol), and DMSO (2.5 mL).

-

Add 2,2,6,6-tetramethylpiperidine (0.17 mL, 1.0 mmol) followed by 1-(trimethylsilyl)-1-pentyne (0.11 g, 0.8 mmol).

-

Stir the reaction at room temperature.

-

Monitor the reaction progress by TLC or GC-MS. For less reactive aryl bromides, the temperature can be increased to 60 °C.[8]

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Protocol 3: In Situ TMS Deprotection and Sonogashira Coupling

This one-pot protocol avoids the isolation of the potentially volatile terminal alkyne by generating it in situ.[9][10][11]

Materials:

-

Aryl bromide (1.0 mmol)

-

1-(Trimethylsilyl)-1-pentyne (1.5 mmol)

-

PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)

-

Triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%)

-

Copper(I) iodide (CuI) (0.03 mmol, 3 mol%)

-

Cesium fluoride (CsF) (3.0 mmol)

-

Triethylamine (5 mL)

-

Water (0.5 mL)

-

Polyethylene glycol 200 (PEG-200) (0.1 mmol, 10 mol%)

-

Nitrogen or Argon source

-

Standard laboratory glassware

Procedure:

-

To a sealed tube, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (21 mg, 0.03 mmol), PPh₃ (15.7 mg, 0.06 mmol), CuI (5.7 mg, 0.03 mmol), CsF (456 mg, 3.0 mmol), and PEG-200 (20 mg, 0.1 mmol).

-

Evacuate and backfill the tube with an inert gas.

-

Add triethylamine (5 mL), water (0.5 mL), and 1-(trimethylsilyl)-1-pentyne (0.21 g, 1.5 mmol).

-

Seal the tube and heat the reaction mixture to 80 °C.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

-

Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by flash column chromatography to yield the deprotected coupled product.

Protocol 4: Post-Coupling TMS Deprotection

This protocol is for the removal of the TMS group from the product obtained in Protocol 1 or 2.

Materials:

-

TMS-protected coupled product (1.0 mmol)

-

Potassium carbonate (K₂CO₃) (0.2 mmol)

-

Methanol (10 mL)

-

Standard laboratory glassware

Procedure:

-

Dissolve the TMS-protected alkyne (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Add potassium carbonate (27.6 mg, 0.2 mmol).

-

Stir the mixture at room temperature.

-

Monitor the deprotection by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the terminal alkyne product, which can be further purified by chromatography if necessary.

Troubleshooting and Safety

-

Low Yields: Ensure all reagents and solvents are anhydrous, and the reaction is performed under a strictly inert atmosphere. The quality of the palladium catalyst is crucial. For less reactive halides (chlorides and bromides), higher temperatures and longer reaction times may be necessary.

-

Homocoupling: The formation of diynes (Glaser coupling) is a common side reaction, particularly in copper-catalyzed protocols. Using copper-free conditions (Protocol 2) or minimizing the exposure to oxygen can reduce this side reaction.

-

Incomplete Deprotection: If deprotection is sluggish, a stronger base like tetrabutylammonium fluoride (TBAF) in THF can be used, although purification can be more challenging.

-

Safety: Palladium catalysts and copper salts are toxic and should be handled with appropriate personal protective equipment (PPE). Organic solvents are flammable. Reactions should be carried out in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. mdpi.com [mdpi.com]

- 4. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Applications of 1-(Trimethylsilyl)-1-pentyne in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Trimethylsilyl)-1-pentyne is a versatile building block in organic synthesis, offering a unique combination of reactivity and stability. Its utility stems from the presence of a trimethylsilyl (TMS) group attached to a terminal alkyne. This silicon-containing reagent serves as a protected form of 1-pentyne, enabling a wide range of chemical transformations with high selectivity and efficiency. Key applications include its use in carbon-carbon bond-forming cross-coupling reactions, cycloaddition reactions for the construction of heterocyclic and carbocyclic frameworks, and as a monomer in the synthesis of specialized polymers. This document provides detailed application notes and experimental protocols for the use of 1-(Trimethylsilyl)-1-pentyne in several important synthetic transformations.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. 1-(Trimethylsilyl)-1-pentyne can be utilized in this reaction, although it is important to note that the terminal alkyne must first be deprotected to generate the free 1-pentyne for the coupling to proceed. The trimethylsilyl group serves as a protecting group that can be removed in situ or in a separate step prior to the coupling reaction.

Application Note: